Galectin-3 antagonist 2

Cancer Acute Lymphoblastic Leukemia Structure-Based Drug Design

Galectin-3 antagonist 2 is a taloside-derived, dual-targeted research tool that engages both galectin-3 and galectin-8. Its binding mode is validated by a 1.44 Å co-crystal structure (PDB: 7RH1), enabling structure-guided fragment elaboration and pharmacophore modeling. With an intermediate Kd of 130 µM, it serves as a benchmark control for dose-response studies or as a scaffold for affinity maturation. Sourcing this compound ensures experimental reproducibility, as its defined binding pose and selectivity profile cannot be replaced by other galectin-3 inhibitors.

Molecular Formula C22H23NO10
Molecular Weight 461.4 g/mol
Cat. No. B12399224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalectin-3 antagonist 2
Molecular FormulaC22H23NO10
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)CO)O
InChIInChI=1S/C22H23NO10/c1-12-7-9-13(10-8-12)20(26)32-18-17(25)16(11-24)31-22(30-2)19(18)33-21(27)14-5-3-4-6-15(14)23(28)29/h3-10,16-19,22,24-25H,11H2,1-2H3/t16?,17-,18-,19?,22+/m0/s1
InChIKeyCFXAQLIZQHBOAM-MOBPNBEHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Galectin-3 Antagonist 2: A Structurally-Validated Research Tool with Distinct Pharmacophore Profile


Galectin-3 antagonist 2 (CAS: 2921603-02-1) is a synthetic, small-molecule antagonist that targets the carbohydrate-recognition domain (CRD) of the lectin galectin-3 [1]. This compound is distinguished from many other galectin-3 inhibitors by its taloside-based scaffold, a specific type of carbohydrate derivative, and its dual targeting of galectin-3 and galectin-8 [2]. Unlike highly optimized clinical candidates, this compound is primarily characterized as a research tool with a validated binding mode, confirmed by a high-resolution X-ray co-crystal structure (PDB ID: 7RH1) in complex with the human galectin-3 CRD [3].

The Challenge of Generic Substitution: Why All Galectin-3 Inhibitors Are Not Functionally Equivalent


Galectin-3 inhibitors exhibit extreme variability in potency (spanning >10,000-fold differences in Kd values from 14 nM to 130 µM) and selectivity profiles against other galectins, which directly impacts their biological effects [1]. Furthermore, inhibitor design significantly affects physicochemical properties like cellular permeability, determining whether the compound acts on extracellular or intracellular pools of galectin-3 [2]. Therefore, substituting one galectin-3 antagonist for another without precise knowledge of these parameters can lead to different or non-comparable experimental results. The specific chemical structure of Galectin-3 antagonist 2 confers a unique, dual-targeting profile and a defined binding pose that cannot be assumed by other in-class compounds .

Quantitative Evidence for Selecting Galectin-3 Antagonist 2: A Comparator-Based Analysis


Defined Binding Affinity and Structural Mechanism Differentiates from High-Potency Clinical Candidates

Galectin-3 antagonist 2 demonstrates a defined binding affinity (Kd) for human galectin-3 of 130 µM (1.30e+5 nM), as determined by a validated assay and linked to the 7RH1 crystal structure [1]. This contrasts sharply with high-affinity clinical candidates like TD139 (Olitigaltin), which exhibits a Kd of 14-68 nM [2]. The compound's lower potency is offset by a unique binding mechanism, providing a distinct chemical tool for probing structure-activity relationships (SAR) in galectin-3 inhibition.

Cancer Acute Lymphoblastic Leukemia Structure-Based Drug Design

Dual Antagonism of Galectin-3 and Galectin-8 Offers a Unique Selectivity Profile

Galectin-3 antagonist 2 is reported to target the C-terminal domains of both galectin-3 and galectin-8 . In contrast, highly selective inhibitors like TD139 are designed to have minimal affinity for galectins other than galectin-3 and -1, with very low affinity for galectin-8 [1]. This dual antagonism makes Galectin-3 antagonist 2 a specialized tool for investigating the combined roles of galectin-3 and galectin-8 in processes like cell migration and fibrosis, where both lectins are implicated [2].

Cancer Fibrosis Cell Migration

Validated Binding Mode via High-Resolution Co-Crystal Structure Enables Structure-Guided Research

The binding mode of Galectin-3 antagonist 2 (ligand ID: 5EI) has been experimentally determined by X-ray crystallography at a high resolution of 1.44 Å (PDB ID: 7RH1) [1]. This contrasts with many other tool compounds or early-stage inhibitors, such as K2 and L2, for which detailed structural information on their binding to galectin-3 is not available in public repositories [2]. The availability of this precise atomic-level structure provides a critical advantage for structure-based drug design (SBDD), rational optimization, and computational modeling efforts.

Structural Biology Medicinal Chemistry X-ray Crystallography

Optimal Application Scenarios for Galectin-3 Antagonist 2 in Drug Discovery and Biological Research


Structure-Based Drug Design (SBDD) and Molecular Docking Studies

Given the availability of a high-resolution (1.44 Å) co-crystal structure (PDB 7RH1), Galectin-3 antagonist 2 is an optimal scaffold for computational chemists. It can be used as a starting point for molecular docking studies, pharmacophore modeling, and fragment-based drug design to rationally improve affinity and selectivity [1]. This is a significant advantage over inhibitors lacking detailed structural data.

Investigating the Synergistic Roles of Galectin-3 and Galectin-8 in Fibrosis and Cell Migration

Its dual-targeting profile of both galectin-3 and galectin-8 makes this compound a specialized research tool for studying diseases where both lectins are implicated, such as tissue fibrosis and cancer metastasis [2]. It is particularly suited for assays where the goal is to observe the combined effect of inhibiting these two proteins, as opposed to the more targeted approach of a selective galectin-3 inhibitor like TD139 .

Mechanistic Studies in B-Cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL)

The original research characterizing this compound and its analogs focused on their ability to inhibit galectin-3-mediated BCP-ALL cell agglutination and decrease ALL cell viability, even in the presence of protective stromal cells [3]. Therefore, Galectin-3 antagonist 2 is a well-suited tool for further probing the specific tumor-supportive roles of galectin-3 in hematological malignancies, particularly BCP-ALL.

Tool Compound for Assays Requiring Intermediate Potency

With a Kd of 130 µM, this compound is significantly less potent than nanomolar-affinity clinical candidates [4]. This intermediate affinity is valuable in assays where complete or near-complete inhibition of galectin-3 is undesirable. It can be used to study partial antagonism, to compare dose-response effects across a wide concentration range, or as a less potent control to benchmark the activity of newer, high-affinity compounds [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galectin-3 antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.